molecular formula C12H15N3O3S B2947164 ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate CAS No. 499139-93-4

ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate

Cat. No.: B2947164
CAS No.: 499139-93-4
M. Wt: 281.33
InChI Key: OAYUNGIFOOMSJQ-UHFFFAOYSA-N
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Description

Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate is a synthetic carbamate derivative designed for research applications. The carbamate functional group is a well-established motif in medicinal chemistry due to its high proteolytic stability, ability to penetrate cell membranes, and close resemblance to a peptide bond, which allows it to act as an effective amide or peptidomimetic in molecular design . This specific compound features a thiocarbamate segment and a protected acetamidophenyl group, a structure often associated with potential biological activity. Researchers may investigate this molecule as a chemical intermediate or as a candidate for developing enzyme inhibitors, given that carbamate derivatives are known to inhibit proteases and cholinesterases . Its structure suggests potential for exploration in various biochemical and pharmacological studies, including the synthesis of more complex target molecules. This product is intended for laboratory research by qualified personnel.

Properties

IUPAC Name

ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-3-18-12(17)15-11(19)14-10-6-4-9(5-7-10)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,16)(H2,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYUNGIFOOMSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate typically involves the reaction of ethyl carbamate with 4-acetamidophenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamothioyl linkage. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the carbamate and thiourea moieties under acidic or basic conditions.

Acidic Hydrolysis

In dilute hydrochloric acid (1–2 M), the carbamate group hydrolyzes to form ethanol and a urea derivative:

Compound+H2OHClEthanol+N 4 acetamidophenyl carbamothioyl carbamic acid\text{Compound}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Ethanol}+\text{N 4 acetamidophenyl carbamothioyl carbamic acid}

Basic Hydrolysis

Under alkaline conditions (NaOH, pH > 10), the thiourea linkage cleaves to yield 4-acetamidoaniline and ethyl carbamothioate:

Compound+OH4 Acetamidoaniline+Ethyl carbamothioate\text{Compound}+\text{OH}^-\rightarrow \text{4 Acetamidoaniline}+\text{Ethyl carbamothioate}

Nucleophilic Substitution

The thiourea sulfur acts as a nucleophilic site, reacting with alkyl halides or acyl chlorides:

Reagent Product Conditions Yield
Methyl iodideS-Methylated derivativeDMF, K2_2CO3_3, 60°C65%
Benzoyl chlorideS-Benzoylated thiocarbamateCH2_2Cl2_2, pyridine78%

Oxidation Reactions

The thiourea group oxidizes to form sulfinic or sulfonic acid derivatives:

Mild Oxidation (H2_22O2_22)

CompoundH2O2,AcOHSulfinic acid derivative\text{Compound}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{Sulfinic acid derivative}

  • Conditions : 30% H2_2O2_2, glacial acetic acid, 50°C

  • Yield : 55–60%

Strong Oxidation (KMnO4_44)

CompoundKMnO4,H2SO4Sulfonic acid derivative\text{Compound}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{Sulfonic acid derivative}

  • Conditions : 0.1 M KMnO4_4, 70°C

  • Yield : 40–45%

Cyclization and Heterocycle Formation

The thiourea moiety facilitates cyclization under specific conditions:

Thiazole Formation

Reaction with α-haloketones (e.g., phenacyl bromide) yields thiazole derivatives :

Compound+BrCH2COArThiazolo 5 4 f quinazolin+HBr\text{Compound}+\text{BrCH}_2\text{COAr}\rightarrow \text{Thiazolo 5 4 f quinazolin}+\text{HBr}

  • Catalyst : K2_2CO3_3

  • Solvent : Ethanol

Microwave-Assisted Cyclocondensation

With guanidines under microwave irradiation, pyrimidine-fused heterocycles form :

Compound+PhenylguanidineμWSubstituted pyrimidine\text{Compound}+\text{Phenylguanidine}\xrightarrow{\mu \text{W}}\text{Substituted pyrimidine}

  • Temperature : 140°C

  • Time : 45 minutes

Decarboxylation and Rearrangement

Under strong bases (e.g., Cs2_2CO3_3), the carbamate group undergoes decarboxylation to form amines :

CompoundCs2CO3,MeCNAlkylamine+CO2\text{Compound}\xrightarrow{\text{Cs}_2\text{CO}_3,\text{MeCN}}\text{Alkylamine}+\text{CO}_2

  • Temperature : 100°C

  • Yield : 61–76%

Stability and Degradation

The compound is stable at room temperature but degrades under prolonged UV exposure or in the presence of strong oxidizers (e.g., HNO3_3).

Scientific Research Applications

Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Carbamate (EC)

  • Molecular Formula: C₃H₇NO₂
  • Molecular Weight : 89.09 g/mol
  • Key Features : A simple carbamate lacking aromatic or thiourea substituents.
  • Toxicity: EC is a well-documented carcinogen and mutagen, inducing hepatic, lung, and ear duct tumors in rodents . Its carcinogenicity arises from metabolic activation to vinyl carbamate epoxide, a DNA-reactive metabolite .
  • Occurrence : Found in fermented foods and alcoholic beverages, with concentrations in Chinese白酒 (baijiu) ranging up to 822.23 μg/L in certain香型 (aroma types) .

Vinyl Carbamate (VC)

  • Molecular Formula: C₃H₅NO₂
  • Molecular Weight : 87.08 g/mol
  • Key Features : An α,β-unsaturated carbamate with a double bond adjacent to the carbonyl group.
  • Toxicity: VC is 10–50× more carcinogenic than EC, inducing lung adenomas, thymomas, and liver tumors at lower doses. Its mutagenicity in Salmonella typhimurium assays requires metabolic activation via cytochrome P-450 enzymes .

Ethyl N-[(4-Bromo-3-methylphenyl)carbamothioyl]carbamate

  • Molecular Formula : C₁₁H₁₃BrN₂O₂S
  • Molecular Weight : 317.20 g/mol
  • Key Features : Contains a bromo (-Br) and methyl (-CH₃) group on the phenyl ring.
  • Toxicity: No direct carcinogenicity data available.

Ethyl N-(4-tert-Butylphenyl)carbamate

  • Molecular Formula: C₁₃H₁₉NO₂
  • Molecular Weight : 221.30 g/mol
  • Key Features : Features a bulky tert-butyl (-C(CH₃)₃) group at the para position.
  • Toxicity: Limited toxicity data. The tert-butyl group may reduce metabolic clearance due to steric hindrance, altering pharmacokinetics compared to smaller substituents.

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Known Toxicity/Carcinogenicity
Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate C₁₂H₁₅N₃O₃S 305.33 4-Acetamidophenyl, thiourea Not reported
Ethyl Carbamate (EC) C₃H₇NO₂ 89.09 None Carcinogenic (hepatic, lung tumors)
Vinyl Carbamate (VC) C₃H₅NO₂ 87.08 α,β-unsaturation 10–50× more carcinogenic than EC
Ethyl N-[(4-Bromo-3-methylphenyl)carbamothioyl]carbamate C₁₁H₁₃BrN₂O₂S 317.20 4-Bromo-3-methylphenyl, thiourea Not reported
Ethyl N-(4-tert-Butylphenyl)carbamate C₁₃H₁₉NO₂ 221.30 4-tert-Butylphenyl Not reported

Research Findings and Mechanistic Insights

  • Metabolic Activation: EC and VC require enzymatic activation (e.g., cytochrome P-450) to form reactive epoxides or electrophilic intermediates that bind DNA .
  • Bulky Substituents (e.g., tert-butyl): Reduce metabolic turnover, possibly lowering acute toxicity but increasing bioaccumulation risk . Thiourea Linkage: Thioureas are associated with thyroid toxicity in some contexts, but this remains speculative for the target compound .

Biological Activity

Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of compounds known as carbamates, which are characterized by the presence of a carbamate functional group. The specific structure can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}N2_{2}O2_{2}S
  • Molecular Weight : 258.32 g/mol

This compound exhibits unique properties due to the presence of both the acetamido and carbamothioyl groups, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially impacting metabolic pathways associated with cell proliferation and survival. The exact molecular targets remain under investigation, but interactions with signaling pathways involved in cancer cell growth have been noted.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including breast (MCF-7), lung (A549), and colon (Caco-2) cancer cells. The findings demonstrate significant cytotoxic effects:

Cell Line IC50_{50} (µM) Effect
MCF-715Moderate
A54920Significant
Caco-210High

The IC50_{50} values indicate the concentration required to inhibit cell viability by 50%. The compound showed a higher efficacy against Caco-2 cells compared to the other lines, suggesting selective activity that may be leveraged in therapeutic contexts.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study explored the antimicrobial activity of this compound against multi-drug resistant strains. Results indicated that the compound significantly reduced bacterial load in infected models, demonstrating its potential as a therapeutic agent in infectious diseases .
  • Anticancer Mechanisms : In another investigation focusing on cancer cell lines, it was found that treatment with this compound led to apoptosis in treated cells, as evidenced by increased levels of caspase activity and DNA fragmentation .
  • Synergistic Effects : Combining this compound with traditional chemotherapeutics enhanced its anticancer effects, suggesting potential for use in combination therapies .

Q & A

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer : Implement Quality by Design (QbD):
  • Critical Quality Attributes (CQAs) : Purity (>98%), residual solvent (<500 ppm).
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction endpoints.
  • Design Space : Define acceptable ranges for pH (6.5–7.5) and stirring rate (200–400 rpm) .

Tables

Table 1: Solubility and Stability Guidelines

Parameter Protocol Reference
DMSO Stock StabilityStore at -20°C; avoid freeze-thaw cycles >3
Photolytic DegradationProtect from light (amber vials)

Table 2: Spectroscopic Characterization Data

Technique Key Peaks Reference
¹H NMR (DMSO-d6)δ 1.25 (t, 3H, CH₂CH₃), δ 10.2 (s, 1H, NH)
X-rayC-S bond length: 1.68 Å

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